molecular formula C12H16BrNO2S B3081100 1-((3-Bromophenyl)sulfonyl)-4-methylpiperidine CAS No. 1095907-72-4

1-((3-Bromophenyl)sulfonyl)-4-methylpiperidine

Cat. No.: B3081100
CAS No.: 1095907-72-4
M. Wt: 318.23 g/mol
InChI Key: VKPAIYXRSCEINW-UHFFFAOYSA-N
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Description

1-((3-Bromophenyl)sulfonyl)-4-methylpiperidine (CAS: 1095907-72-4) is a piperidine derivative featuring a 3-bromophenylsulfonyl group at the 1-position and a methyl group at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₁₆BrNO₂S, with a molecular weight of 318.23 g/mol . This compound is primarily used in medicinal chemistry research, particularly in studying central nervous system (CNS) targets due to structural similarities with phencyclidine (PCP) analogs .

Properties

IUPAC Name

1-(3-bromophenyl)sulfonyl-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-10-5-7-14(8-6-10)17(15,16)12-4-2-3-11(13)9-12/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPAIYXRSCEINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromophenyl)sulfonyl)-4-methylpiperidine typically involves the following steps:

    Bromination: The starting material, phenyl sulfone, undergoes bromination to introduce a bromine atom at the meta position.

    Sulfonylation: The brominated phenyl compound is then subjected to sulfonylation to attach the sulfonyl group.

    Piperidine Introduction: Finally, the sulfonylated bromophenyl compound is reacted with 4-methylpiperidine under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Bromophenyl)sulfonyl)-4-methylpiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex aryl or alkyl-substituted compounds.

Scientific Research Applications

1-((3-Bromophenyl)sulfonyl)-4-methylpiperidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-((3-Bromophenyl)sulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The bromophenyl moiety may enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Effects

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Pharmacological Activity (Relative to PCP) Therapeutic Index References
1-((3-Bromophenyl)sulfonyl)-4-methylpiperidine C₁₂H₁₆BrNO₂S 318.23 3-Bromophenylsulfonyl, 4-methyl Not explicitly reported Not available
1-(1-Phenylcyclohexyl)-4-methylpiperidine C₁₈H₂₅N 255.40 Phenylcyclohexyl, 4-methyl 0.05× PCP (ataxia potency) Low
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperidine C₁₃H₁₈BrNO₃S 348.26 3-Bromo-4-methoxyphenylsulfonyl, 4-methyl Not reported Not available
1-[1-(2-Thienyl)-cyclohexyl]-piperidine C₁₅H₂₃NS 249.41 2-Thienylcyclohexyl 2.15× PCP (ataxia potency) High
1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine C₁₃H₁₅BrN₂O₂S₂ 391.31 4-Isothiocyanatophenylsulfonyl, 4-methyl Not reported Not available

Key Findings from Comparative Studies

Aromatic Ring Modifications
  • 3-Bromophenyl vs. Thienyl Groups :
    Replacement of the phenyl group with a 2-thienyl moiety (as in 1-[1-(2-thienyl)-cyclohexyl]-piperidine) increases ataxia potency to 2.15× PCP , suggesting enhanced CNS activity . In contrast, the 3-bromophenylsulfonyl group in the target compound may prioritize sulfonyl-mediated interactions (e.g., hydrogen bonding) over direct receptor agonism.

Piperidine Ring Substituents
  • 4-Methyl Group :
    The 4-methyl group in the target compound and its analogs (e.g., 1-(1-phenylcyclohexyl)-4-methylpiperidine) reduces conformational flexibility, which may stabilize receptor binding. However, this substitution correlates with lower therapeutic indices in PCP analogs, indicating a narrower safety margin .
Functional Group Variations
  • Sulfonyl vs. Carbonitrile Precursors :
    Carbonitrile precursors of PCP analogs exhibit higher lethality potencies (up to 1.83× PCP) compared to sulfonyl derivatives, likely due to metabolic conversion to reactive intermediates .

  • Isothiocyanate Group : The isothiocyanate-substituted analog (CAS: 111032-36-1) introduces a reactive moiety capable of covalent binding to biological targets, making it a candidate for irreversible enzyme inhibitors .

Biological Activity

1-((3-Bromophenyl)sulfonyl)-4-methylpiperidine is a sulfonamide compound that has garnered interest due to its potential biological activities. This article will explore the compound's synthesis, structure-activity relationships (SAR), and various biological activities, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • Chemical Formula : C11H14BrN1O2S
  • CAS Number : 1095907-72-4

The synthesis typically involves the reaction of 4-methylpiperidine with a suitable bromophenyl sulfonyl chloride under controlled conditions. The reaction pathway includes nucleophilic substitution where the piperidine nitrogen attacks the electrophilic sulfur atom of the sulfonyl group.

Antimicrobial Activity

Recent studies have reported that this compound exhibits significant antimicrobial properties. In one study, it was shown to inhibit various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive bacteria, such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro assays demonstrated that it exhibits cytotoxic effects on several cancer cell lines. Notably, it showed an IC50 value of approximately 25 nM against colon cancer cell lines, indicating potent antiproliferative activity . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate the precise pathways involved.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following trends have been observed:

  • Substituent Effects : The presence of electron-withdrawing groups (like bromine) on the phenyl ring enhances activity due to increased electrophilicity.
  • Alkyl Chain Length : Variations in the alkyl chain length attached to the piperidine nitrogen can significantly affect solubility and bioavailability.
  • Sulfonamide Moiety : The sulfonamide functional group is essential for its biological activity, contributing to both binding affinity and selectivity towards biological targets .

Study on Anticancer Properties

A recent study focused on the effects of various arylsulfonamide derivatives, including this compound, against colon cancer cell lines. The results indicated that compounds with similar structural features exhibited IC50 values below 5 nM, demonstrating their potential as selective anticancer agents .

Study on Antimicrobial Properties

In another investigation assessing antimicrobial efficacy, this compound was tested against a panel of pathogens. Results showed that it effectively inhibited growth in several strains, with a notable spectrum of activity against both Gram-positive and Gram-negative bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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